1,3-ビス(4-アミノフェニル)アダマンタン

概要

説明

Synthesis Analysis

The synthesis of 1,3-bis(4-aminophenyl)adamantane involves a two-step process. Initially, 1,3-bis(4-acetylaminopheny)adamantane is synthesized through Friedel-Crafts alkylation of 1-adamantanol and acetanilide using 98% sulfuric acid at room temperature. The resultant compound is then subjected to hydrolysis to yield 1,3-bis(4-aminophenyl)adamantane, with an overall yield of 63%. This synthetic route is noted for its higher yields, facilitating the convenient synthesis of 1,3-diaryladamantanes (Hu Xiao-chun, 2010).

Molecular Structure Analysis

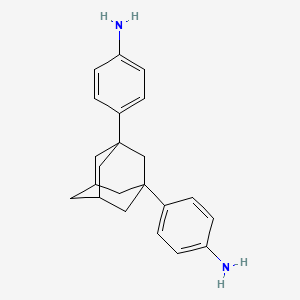

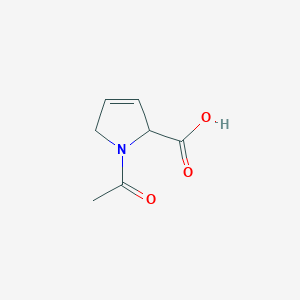

The molecular structure of 1,3-bis(4-aminophenyl)adamantane is characterized by its adamantane core, a highly symmetrical, three-dimensional framework that imparts significant thermal stability and rigidity to the molecule. The aminophenyl groups attached to the adamantane core introduce functional sites that are reactive towards various chemical agents, enabling the compound to form a wide array of derivatives and complexes. The structure has been confirmed through various spectroscopic methods, including IR, ^1H NMR, and ^13C NMR, which attest to the compound's expected chemical structure and purity.

Chemical Reactions and Properties

The compound serves as a versatile precursor in the synthesis of polymers and materials. For instance, it has been utilized to derive polyamides with high thermal stability and good mechanical properties by reacting with various dicarboxylic acids. These polyamides exhibit high glass transition temperatures and excellent solubility in common solvents, making them suitable for advanced material applications (Y. Chern, Kuo-Sheng Lin, S. Kao, 1998).

科学的研究の応用

高性能材料のためのポリイミド合成

ADMDAは、無色のポリイミドの合成における重要な成分です . これらの材料は、高いガラス転移温度 (Tg) が特徴であり、285〜440 °C の範囲にわたります。これは、熱安定性を必要とする用途に適しています。 これらのポリイミドの光学的透明性も注目に値し、400 nm で 80% を超える透過率 を示し、光学デバイスやオプトエレクトロニクスデバイスでの潜在的な用途を示唆しています .

光学およびオプトエレクトロニクス用途

ADMDAから誘導されたアダマンタン含有ポリイミドの優れた総合的な特性により、さまざまな光学用途のための有望な候補となっています . これには、導波路、ディスプレイ、フォトニックデバイスでの用途が含まれ、これらの用途では、材料の透明性と光暴露下での安定性が重要です。

燃料および潤滑油添加剤

ADMDAのような不飽和アダマンタン誘導体は、燃料および潤滑油の添加剤として有望です。 それらの高い熱安定性と酸化に対する耐性は、さまざまな産業用途で使用される燃料および潤滑油の性能と寿命を向上させる可能性があります .

Safety and Hazards

将来の方向性

The future directions for 1,3-Bis(4-aminophenyl)adamantane are primarily related to its use in the synthesis of polyimides . The excellent comprehensive properties of the adamantane-containing polyimides make these materials promising candidates for a variety of optical and optoelectronic applications .

特性

IUPAC Name |

4-[3-(4-aminophenyl)-1-adamantyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALHUWOVOZGIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327996 | |

| Record name | 1,3-bis(4-aminophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58788-79-7 | |

| Record name | 1,3-bis(4-aminophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key properties of polyimides derived from 1,3-Bis(4-aminophenyl)adamantane?

A1: Polyimides synthesized using 1,3-Bis(4-aminophenyl)adamantane as a monomer exhibit several desirable properties, including:

- High glass transition temperatures (Tg): These polymers maintain their structural integrity and mechanical properties at elevated temperatures, with Tg values ranging from 285–440 °C. []

- Good optical transparency: Films made from these polyimides demonstrate high light transmittance, exceeding 80% at 400 nm, making them suitable for optical applications. []

- Low dielectric constants: The incorporation of the adamantane structure contributes to low dielectric constants (ranging from 2.76 to 2.92), making them suitable for use in electronic applications. []

Q2: How do substituents on the 1,3-Bis(4-aminophenyl)adamantane structure affect the final polyimide properties?

A2: Research indicates that modifications to the diamine structure significantly impact the resulting polyimide's characteristics. For instance:

- Adding fluorine atoms: Incorporating fluorine, as in 1,3-bis(fluoro-aminophenyl)adamantane, can disrupt chain linearity due to the formation of ortho-alkylated isomers. This can result in a lower Tg, higher CTE, and increased tensile modulus compared to the non-fluorinated variant. The strong electron-withdrawing nature of fluorine also influences intermolecular interactions. []

Q3: What synthetic routes are commonly used to produce 1,3-Bis(4-aminophenyl)adamantane?

A3: A common synthesis method involves a two-step process:

- Friedel-Crafts alkylation: 1-adamantanol reacts with acetanilide in the presence of a strong acid catalyst, such as sulfuric acid, to form 1,3-bis(4-acetylaminophenyl)adamantane. []

- Hydrolysis: The resulting compound then undergoes hydrolysis with an aqueous NaOH solution to yield the final 1,3-Bis(4-aminophenyl)adamantane product. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)